molecular formula C19H16N2O3 B2776122 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine CAS No. 685106-88-1

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine

Cat. No.: B2776122
CAS No.: 685106-88-1
M. Wt: 320.348
InChI Key: PPNDDTPKQHDBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a benzodioxole group, a phenyl group, and a pyrimidine ring

Mechanism of Action

Target of Action

The primary target of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the production of nitric oxide

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its target, it may influence pathways involving nitric oxide signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Preparation Methods

Chemical Reactions Analysis

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13(24-15-7-8-17-18(11-15)23-12-22-17)16-9-10-20-19(21-16)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNDDTPKQHDBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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